2-[(4-Methylphenyl)sulfanyl]acetohydrazide chemical structure and properties
2-[(4-Methylphenyl)sulfanyl]acetohydrazide chemical structure and properties
An In-Depth Technical Guide to 2-[(4-Methylphenyl)sulfanyl]acetohydrazide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-[(4-methylphenyl)sulfanyl]acetohydrazide, a sulfur-containing hydrazide derivative of significant interest in medicinal chemistry and synthetic research. The hydrazide functional group is a cornerstone of many biologically active compounds, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the chemical structure, physicochemical properties, and a robust, field-proven two-step synthesis methodology for the title compound, starting from readily available precursors. Furthermore, it outlines the expected spectral characteristics (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) essential for its structural elucidation and quality control. By contextualizing its structure within the broader class of hydrazide and thioether compounds, this guide also explores its potential biological activities and applications as a key intermediate for creating diverse hydrazone libraries. This paper is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and explore the utility of this and related molecular scaffolds.
Introduction to Acetohydrazide Scaffolds
The acetohydrazide moiety, -C(=O)NHNH₂, is a privileged structural motif in the field of medicinal chemistry. Compounds incorporating this functional group are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] The reactivity of the terminal amine group makes acetohydrazides exceptionally valuable synthetic intermediates, most notably for the preparation of hydrazones through condensation with various aldehydes and ketones.[3][4] This derivatization often leads to an enhancement or modulation of biological activity.[1]
2-[(4-Methylphenyl)sulfanyl]acetohydrazide belongs to the family of S-substituted thioacetohydrazides. Its structure combines the reactive acetohydrazide core with a p-tolylthio group. The presence of the sulfur atom and the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation and derivatization in drug discovery programs.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated properties. These parameters are critical for its synthesis, purification, and application in further research.
Chemical Structure
The molecular structure of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide is depicted below.
Caption: Chemical structure of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide.
Identifiers and Properties
The following tables summarize the key identifiers and predicted physicochemical properties of the title compound. Properties for the closely related analog, 2-[(4-chlorophenyl)sulfanyl]acetohydrazide, are included for comparison.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value (Title Compound) | Reference Value (Chloro-analog)[5] |
|---|---|---|
| Melting Point (°C) | Estimated 95 - 110 | 103 - 104 |
| LogP (calculated) | ~1.5 | 1.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area (Ų) | ~80 | 80.4 |
| Physical State | Expected as a solid at room temperature | Solid |
Synthesis Methodology
The synthesis of 2-[(4-methylphenyl)sulfanyl]acetohydrazide is reliably achieved through a two-step process that is well-documented for analogous compounds.[6][7] This approach involves the initial formation of a thioether bond via S-alkylation, followed by the conversion of an ester intermediate into the desired hydrazide.
Synthetic Workflow
The overall strategy is based on nucleophilic substitution reactions, providing a high-yielding and straightforward pathway to the target molecule.
Caption: Two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)sulfanyl]acetate
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Rationale: This step establishes the core C-S-C bond. 4-Methylthiophenol is a nucleophile, but its thiol proton is acidic. A base is required to deprotonate the thiol, forming the much more potent thiophenolate anion, which readily attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride leaving group.
-
Procedure:
-
To a solution of 4-methylthiophenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a mild base such as anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate salt.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by vacuum distillation.
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Step 2: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
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Rationale: This is a classic hydrazinolysis reaction.[8] The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, forming the stable amide-like hydrazide bond. Refluxing provides the necessary activation energy to drive the reaction to completion.
-
Procedure:
-
Dissolve the crude ethyl 2-[(4-methylphenyl)sulfanyl]acetate (1.0 eq) from the previous step in absolute ethanol.
-
Add hydrazine hydrate (99%, 2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The formation of a solid precipitate may be observed as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.
-
Cool the concentrated mixture in an ice bath to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield the final product. Recrystallization from ethanol can be performed for further purification.[3]
-
Structural Characterization and Spectral Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the compound's structure and analysis of similar molecules.[9][10]
Table 3: Predicted Spectral Data for 2-[(4-Methylphenyl)sulfanyl]acetohydrazide
| Technique | Expected Characteristic Signals |
|---|---|
| FT-IR (KBr, cm⁻¹) | 3300-3200 (N-H stretching, multiple bands for NH and NH₂), 3050-3000 (Aromatic C-H stretch), 2920 (Aliphatic C-H stretch), ~1650 (C=O stretch, Amide I), ~1520 (N-H bend, Amide II), ~700 (C-S stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.2 (s, 1H, -C(=O)NH -), ~7.2 (d, 2H, Ar-H ortho to S), ~7.1 (d, 2H, Ar-H meta to S), ~4.3 (s, 2H, -NH₂ ), ~3.6 (s, 2H, -S-CH₂ -C(=O)-), ~2.3 (s, 3H, Ar-CH₃ ) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~137 (Ar-C-CH₃), ~132 (Ar-C-S), ~130 (Ar-CH), ~129 (Ar-CH), ~38 (-S-CH₂-), ~21 (Ar-CH₃) |
| Mass Spec. (EI) | Expected M⁺ peak at m/z = 196. C₉H₁₂N₂OS requires 196.07. Key fragments may include loss of NHNH₂ (m/z 165), loss of CONHNH₂ (m/z 139), and the p-tolylthio cation (m/z 123). |
Potential Biological Activities and Therapeutic Relevance
While specific biological data for 2-[(4-methylphenyl)sulfanyl]acetohydrazide is not widely published, its structural features suggest significant potential for applications in drug discovery.
As a Precursor for Bioactive Hydrazones
The primary utility of this compound is as a versatile intermediate. The terminal -NH₂ group is readily condensed with a wide array of aldehydes and ketones to form Schiff bases known as hydrazones. This reaction provides a simple yet powerful method for generating large libraries of diverse molecules for biological screening. Hydrazone derivatives are well-established as possessing potent antimicrobial, antitubercular, anticancer, and anti-inflammatory activities.[1][11][12]
Caption: Derivatization of the title compound to form hydrazones.
Intrinsic Biological Potential
The combination of a thioether linkage and a hydrazide moiety suggests potential for intrinsic activity. Thioether-containing compounds are explored across various therapeutic areas, and as previously noted, the hydrazide scaffold is a known pharmacophore. Based on the activities of related structures, this molecule could be a candidate for screening in assays for:
-
Antimicrobial and Antifungal Activity: Many sulfur and hydrazide-containing heterocycles exhibit potent activity against bacteria and fungi.[13][14]
-
Anti-inflammatory Activity: Sulphonyl hydrazides and related structures have shown promise as inhibitors of inflammatory enzymes like COX-2.[9][15]
-
Anticancer Activity: Hydrazide-hydrazones have been investigated as antiproliferative agents, with some showing selectivity for cancer cell lines.[16]
Conclusion and Future Directions
2-[(4-Methylphenyl)sulfanyl]acetohydrazide is a synthetically accessible and highly valuable molecule. This guide has provided a detailed framework for its synthesis based on established chemical principles and its characterization through predictive spectral analysis. Its true potential lies in its role as a foundational building block for creating novel hydrazone derivatives.
Future research should focus on the practical synthesis and rigorous spectroscopic confirmation of the title compound. Following this, a systematic exploration of its derivatization with various aromatic and heterocyclic aldehydes would be a logical next step. The resulting library of hydrazones should then be subjected to a broad panel of biological screenings to identify lead compounds for further development in antimicrobial, anti-inflammatory, or oncology research.
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